
1-(4-Pyridyl)ethylamine
Overview
Description
1-(4-Pyridyl)ethylamine (CAS: N/A; molecular formula: C₇H₁₀N₂) is a pyridine derivative with an ethylamine substituent at the 4-position of the pyridyl ring. It is a versatile intermediate in organic synthesis, particularly in pharmaceutical and coordination chemistry. Key properties include a molecular weight of 122.17 g/mol, solubility in water, and air sensitivity . Its 4-pyridyl group confers electronic and steric characteristics distinct from other positional isomers (e.g., 2- or 3-pyridyl derivatives), influencing reactivity and binding in coordination complexes .
Preparation Methods
Asymmetric Hydrogenation
One of the most common methods for synthesizing (R)-1-(4-Pyridyl)ethylamine is through the asymmetric hydrogenation of 4-pyridylacetone using chiral catalysts.
- Reaction Conditions :
- Catalyst: Chiral rhodium catalyst
- Conditions: Elevated pressure and temperature in the presence of hydrogen gas
- Yield: High enantiomeric excess (typically >98%)
This method allows for efficient production of the desired chiral amine while minimizing by-products.
Enantioselective Reduction
Another effective approach involves the enantioselective reduction of 4-pyridylacetone.
- Catalysts Used : Various chiral catalysts can be employed, including those derived from transition metals.
- Advantages : This method is noted for its simplicity and high yield, making it suitable for both laboratory and industrial applications.
Biocatalytic Synthesis
Biocatalytic methods utilizing engineered enzymes have gained attention for their ability to provide high enantiomeric purity.
- Process : ω-transaminase enzymes are used to asymmetrically reduce ketone precursors.
- Yield : Achieves >98% enantiomeric excess under optimized conditions.
Chemical Resolution
Chemical resolution techniques can also be employed to obtain (R)-1-(4-Pyridyl)ethylamine from racemic mixtures.
- Method : Diastereomeric salt formation using tartaric acid derivatives.
- Efficiency : This method can be less efficient compared to direct asymmetric synthesis but is useful when starting materials are racemic.
In industrial settings, the production of (R)-1-(4-Pyridyl)ethylamine often utilizes continuous flow reactors to enhance scalability and efficiency.
- Key Features :
- Continuous processing allows for better control over reaction conditions.
- Optimized purification processes, including crystallization and chromatography, ensure high purity levels.
Table 1: Comparison of Synthesis Methods
Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Purity (%) | Comments |
---|---|---|---|---|
Asymmetric Hydrogenation | Chiral Rhodium Catalyst | High | >98 | Efficient for large-scale use |
Enantioselective Reduction | Various Chiral Catalysts | High | Variable | Simple procedure |
Biocatalytic Synthesis | ω-transaminase Enzymes | High | >98 | Eco-friendly approach |
Chemical Resolution | Tartaric Acid Derivatives | Moderate | Variable | Less efficient than others |
Handling 1-(4-Pyridyl)ethylamine requires adherence to safety protocols due to its hazardous properties:
- Personal Protective Equipment (PPE) : Gloves and goggles should be worn to prevent skin and eye irritation.
- Storage Conditions : Store under inert gas at low temperatures to prevent degradation.
- Reaction Environment : Conduct reactions in fume hoods to minimize inhalation risks.
Accurate characterization of synthesized compounds is crucial:
- Purity Assessment : Techniques such as Gas Chromatography (GC) are employed to assess purity levels (>99%).
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation.
- Optical Activity Measurement : Polarimetry verifies specific rotation values against literature standards.
Chemical Reactions Analysis
1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 4-pyridinemethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Pyridinemethanol.
Substitution: Depending on the nucleophile, various substituted pyridines.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
1-(4-Pyridyl)ethylamine serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its structure allows for the development of compounds targeting neurological disorders, such as Alzheimer's disease and other cognitive impairments. For instance, derivatives of this compound have been explored for their potential to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease .
Case Study: Alzheimer’s Disease
Research has shown that certain derivatives of this compound exhibit promising activity against cholinesterase enzymes. A study demonstrated that these compounds could significantly improve brain exposure and enhance therapeutic efficacy compared to existing treatments .
Biochemical Research
Investigating Biological Pathways
In biochemical research, this compound is utilized to study receptor interactions and enzyme activities. Its ability to modulate biological pathways makes it valuable for identifying potential therapeutic targets .
Application Example
Research involving this compound has contributed to understanding the mechanisms of various diseases by elucidating how different ligands interact with receptors at the molecular level.
Material Science
Development of Advanced Materials
The unique chemical properties of this compound allow it to be used in creating advanced materials such as polymers and coatings. Its incorporation into material science research has led to innovations in electronic materials and coatings that enhance performance and durability .
Case Study: Electron Transport Materials
Recent studies have shown that incorporating pyridyl groups into electron transport materials significantly improves their efficiency in devices like perovskite solar cells. The introduction of this compound enhances electron mobility and reduces energy barriers, leading to better device performance .
Agricultural Chemistry
Formulation of Agrochemicals
this compound is also applied in agricultural chemistry, particularly in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their absorption and activity within plant systems .
Example Application
Research has indicated that formulations containing this compound can lead to increased crop yields by effectively managing pest populations while minimizing environmental impact.
Analytical Chemistry
Reagent in Analytical Techniques
In analytical chemistry, this compound is used as a reagent for various detection methods. Its ability to form stable complexes with metal ions makes it useful for quantifying trace elements in complex mixtures .
Application Example
The compound has been employed in chromatographic techniques to separate and analyze components within biological samples, demonstrating its versatility as an analytical tool.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)ethylamine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Substituted Ethylamines
Reactivity and Thermodynamics
- Entropy of Activation (ΔS≠): 1-(4-Pyridyl)ethylamine derivatives (e.g., methylphosphonic acid analogs) exhibit ΔS≠ ≈ −50 J/K·mol, consistent with associative mechanisms. In contrast, 1-(N-phenylamino)-1-phenyl-methylphosphonic acid shows ΔS≠ = +198.8 J/K·mol, indicative of an elimination pathway .
- Alkenylation Rates :
Coordination Chemistry
- Chromium(III) Complexes :
Key Research Findings
Chiral Applications : this compound’s derivatives are less effective chiral auxiliaries than 1-(2-naphthyl)ethylamine in β-lactam synthesis, highlighting the importance of aromatic ring geometry .
Surface Adsorption : N-myristoyl-2-(4-pyridinyl)ethylamine retains pyridyl electronic properties due to an ethylene spacer, enabling predictable adsorption on Au(111) surfaces .
Reaction Mechanisms : Negative ΔS≠ values in 4-pyridyl derivatives suggest nucleophilic substitution pathways, contrasting with elimination in phenyl-substituted analogs .
Biological Activity
1-(4-Pyridyl)ethylamine is a chiral amine with significant biological activity, primarily due to its structural similarity to neurotransmitters. This compound has been the focus of various studies investigating its potential therapeutic applications, including neuroprotective effects, interactions with neurotransmitter systems, and its role as a precursor in pharmaceutical synthesis.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₀N₂
- Molecular Weight : 122.17 g/mol
- Structure : It consists of a pyridine ring attached to an ethylamine group, contributing to its reactivity and biological properties.
This compound interacts with various biological targets, including enzymes and receptors, which can modulate their activity. Its mechanisms can be categorized as follows:
- Receptor Interaction : The compound acts as a ligand for multiple receptors, influencing neurotransmitter systems.
- Enzymatic Modulation : It may function as an inhibitor or activator of specific enzymes, impacting biochemical pathways crucial for cellular functions.
Biological Activities
Research has demonstrated that this compound exhibits a variety of biological activities:
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from damage, potentially offering benefits in neurodegenerative diseases.
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through various pathways.
- Antidiabetic Properties : Some research suggests potential efficacy in managing blood glucose levels.
- Antimicrobial Effects : Its derivatives have demonstrated activity against various pathogens, indicating potential use in treating infections.
Neuroprotective Studies
A study explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that the compound reduced cell death and improved cell viability in neuronal cultures exposed to neurotoxic agents.
Anticancer Research
In vitro studies have shown that this compound inhibits the growth of several cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound's derivatives have been evaluated for their antimicrobial properties. A notable study reported that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent effects.
Comparative Analysis of Related Compounds
The following table summarizes key properties and biological activities of this compound compared to its enantiomers and related compounds:
Compound Name | Molecular Formula | Key Properties | Biological Activity |
---|---|---|---|
This compound | C₇H₁₀N₂ | Chiral amine; neuroactive | Neuroprotective, anticancer |
(R)-1-(4-Pyridyl)ethylamine | C₇H₁₀N₂ | Enantiomer with distinct properties | Potentially different receptor interactions |
(S)-1-(4-Pyridyl)ethylamine | C₇H₁₀N₂ | Enantiomer; studied for specific activities | Antidiabetic, neuroprotective |
4-(1-Aminoethyl)pyridine | C₇H₈N₂ | Similar structure; used as a neuroactive agent | Neuroactive |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(4-Pyridyl)ethylamine, and how can purity be ensured?
- Methodology :
- Synthesis : The compound can be synthesized via Staudinger cycloaddition using imines derived from this compound and ketenes. Reaction conditions (e.g., solvent, temperature, and chiral auxiliary selection) significantly impact yield and stereoselectivity .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended. Purity can be verified via HPLC or GC-MS, with NMR (¹H/¹³C) confirming structural integrity.
- Storage : Due to its hygroscopic nature, store under inert gas (argon/nitrogen) in sealed containers at low temperatures (4°C) to prevent degradation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Handling Protocols :
- Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact.
- Avoid exposure to oxidizers and moisture to prevent decomposition .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?
- Analytical Methods :
- NMR : ¹H and ¹³C NMR can confirm pyridyl and ethylamine group connectivity.
- Circular Dichroism (CD) : Useful for analyzing enantiomeric excess in chiral derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can protein engineering improve the enantioselective synthesis of this compound derivatives?
- Biocatalytic Strategies :
- Enzyme Engineering : Random mutagenesis and semi-rational design of ω-transaminases (e.g., from Arthrobacter sp.) enhance activity and stereoselectivity for asymmetric synthesis of (R)-enantiomers. Key mutations (e.g., F122L or S164A) improve substrate binding and turnover .
- Substrate Scope : Test enzyme variants against substituted pyridyl ketones to optimize reaction efficiency.
Q. What strategies resolve contradictions in diastereoselectivity data for Staudinger cycloadditions involving this compound?
- Experimental Design :
- Variable Screening : Systematically alter reaction parameters (solvent polarity, temperature, Lewis acid catalysts) to identify selectivity drivers .
- Computational Modeling : DFT calculations can predict transition-state geometries and explain steric/electronic effects of substituents.
- Control Experiments : Compare results with structurally analogous amines (e.g., 1-(2-naphthyl)ethylamine) to isolate auxiliary-specific effects.
Q. How can researchers validate synthetic methods for this compound when literature reports conflicting yields?
- Validation Framework :
- Reproducibility Checks : Replicate published procedures with strict adherence to reported conditions.
- Data Triangulation : Cross-reference NMR, MS, and elemental analysis to confirm compound identity.
- Error Analysis : Quantify uncertainties (e.g., via standard deviations in triplicate runs) and compare with methodological limitations noted in literature .
Q. Critical Considerations for Researchers
- Experimental Reproducibility : Document all parameters (e.g., solvent grade, catalyst batch) to mitigate variability .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from systematic errors.
- Unresolved Questions : Explore the compound’s potential in non-Staudinger reactions (e.g., C–H activation) or as a ligand in coordination chemistry .
Properties
IUPAC Name |
1-pyridin-4-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMJYQEHFJWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950525 | |
Record name | 1-(Pyridin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50392-78-4, 27854-96-2 | |
Record name | 50392-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Pyridin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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